molecular formula C12H11NO4 B14910730 4-((5-Methylisoxazol-3-yl)methoxy)benzoic acid

4-((5-Methylisoxazol-3-yl)methoxy)benzoic acid

Cat. No.: B14910730
M. Wt: 233.22 g/mol
InChI Key: YBCVGHKCKKLVGT-UHFFFAOYSA-N
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Description

4-((5-Methylisoxazol-3-yl)methoxy)benzoic acid is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Methylisoxazol-3-yl)methoxy)benzoic acid typically involves the formation of the isoxazole ring followed by the attachment of the benzoic acid moiety. One common method is the [3+2] cycloaddition reaction of nitrile oxides with alkenes or alkynes to form the isoxazole ring . The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((5-Methylisoxazol-3-yl)methoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-((5-Methylisoxazol-3-yl)methoxy)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((5-Methylisoxazol-3-yl)methoxy)benzoic acid involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzoic acid
  • 4-((5-Iodoisoxazol-3-yl)methoxy)benzoic acid
  • 4-((5-Phenylisoxazol-3-yl)methoxy)benzoic acid

Uniqueness

4-((5-Methylisoxazol-3-yl)methoxy)benzoic acid is unique due to its specific substitution pattern on the isoxazole ring, which can influence its reactivity and biological activity. The presence of the methyl group at the 5-position of the isoxazole ring can enhance its stability and interaction with molecular targets compared to other derivatives .

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

4-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid

InChI

InChI=1S/C12H11NO4/c1-8-6-10(13-17-8)7-16-11-4-2-9(3-5-11)12(14)15/h2-6H,7H2,1H3,(H,14,15)

InChI Key

YBCVGHKCKKLVGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)COC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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